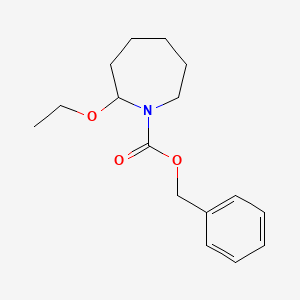

Benzyl 2-ethoxyazepane-1-carboxylate

説明

Benzyl 2-ethoxyazepane-1-carboxylate is a benzoate ester derivative featuring a seven-membered azepane ring substituted with an ethoxy group at the 2-position. Azepane rings are prevalent in bioactive molecules due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors . The ethoxy group may influence solubility, metabolic stability, and electronic properties, distinguishing it from other azepane derivatives.

特性

CAS番号 |

106412-46-8 |

|---|---|

分子式 |

C16H23NO3 |

分子量 |

277.36 g/mol |

IUPAC名 |

benzyl 2-ethoxyazepane-1-carboxylate |

InChI |

InChI=1S/C16H23NO3/c1-2-19-15-11-7-4-8-12-17(15)16(18)20-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |

InChIキー |

XWXFRHYBEDHRRU-UHFFFAOYSA-N |

正規SMILES |

CCOC1CCCCCN1C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethoxyazepane-1-carboxylate typically involves the reaction of benzylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate benzyl 2-ethoxyazepane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base to yield the final product.

-

Step 1: Formation of Benzyl 2-ethoxyazepane

Reactants: Benzylamine, Ethyl 2-bromoacetate

Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} ]

-

Step 2: Carboxylation

Reactants: Benzyl 2-ethoxyazepane, Carbon dioxide

Conditions: Basic conditions (e.g., sodium hydroxide)

Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEtCOOH} ]

Industrial Production Methods

Industrial production of Benzyl 2-ethoxyazepane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

化学反応の分析

Types of Reactions

Benzyl 2-ethoxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Alkyl halides, Nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Amines, Alcohols

Substitution: Various substituted azepane derivatives

科学的研究の応用

Benzyl 2-ethoxyazepane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Benzyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The azepane ring can interact with enzymes and receptors, modulating their activity. The carboxylate group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Comparison with Benzyl Benzoate (BB)

Benzyl benzoate (BB, CAS 120-51-4) is a simpler ester lacking the azepane moiety. It is widely used as a topical scabicide, achieving an 87% cure rate in clinical trials due to its direct acaricidal activity . Key differences include:

- Structural Complexity : BB lacks the azepane ring and ethoxy group, resulting in lower molecular weight (212.24 g/mol vs. ~307 g/mol for Benzyl 2-ethoxyazepane-1-carboxylate).

- Application: BB’s topical efficacy contrasts with the unknown therapeutic profile of Benzyl 2-ethoxyazepane-1-carboxylate, which may be better suited for systemic applications due to enhanced lipophilicity from the azepane ring.

- Stability : The ethoxy group in the target compound could confer hydrolytic stability compared to BB’s ester group, which is prone to degradation in aqueous environments.

Table 1: Key Properties of Benzyl 2-ethoxyazepane-1-carboxylate vs. BB

Comparison with Azepane Derivatives

Benzyl 4-Oxoazepane-1-carboxylate

This analog (CAS 1430564-02-5) replaces the ethoxy group with a ketone at the 4-position . Differences include:

- Reactivity : The ketone may participate in hydrogen bonding or redox reactions, unlike the chemically inert ethoxy group.

Benazepril Hydrochloride

Key contrasts:

- Substituents : Benazepril’s carboxymethyl and phenylpropyl groups enable angiotensin-converting enzyme binding, whereas the ethoxy group in Benzyl 2-ethoxyazepane-1-carboxylate may modulate different targets.

Table 2: Azepane Derivatives Comparison

Comparison with Aliphatic/Aromatic Benzoates

categorizes benzoates such as methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0) . These lack cyclic amine substituents, resulting in:

- Simpler Pharmacokinetics : Smaller aliphatic benzoates are often used as flavoring agents or solvents.

- Reduced Bioactivity : The azepane ring in Benzyl 2-ethoxyazepane-1-carboxylate may enable interactions with biological targets inaccessible to simpler esters.

Research Implications and Gaps

- Synthetic Utility : The ethoxy group and azepane ring position this compound as a versatile intermediate for drug discovery, particularly for central nervous system (CNS) targets.

- Antimicrobial Potential: Structural parallels with BB suggest unexplored topical applications, though efficacy studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。